7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

Microtubule Dynamics Tubulin Polymerization Cancer Pharmacology

Taxane researchers face confounding tubulin-polymerizing off-target effects when generic taxanes substitute for this analog-paclitaxel inhibits microtubule disassembly at ID50 0.29 µM, whereas this 5/7/6-ring A-nortaxol is >344-fold weaker (ID50 >100 µM). • Validated 'null control' for the taxane pharmacophore; negligible tubulin disassembly eliminates canonical off-target interference in mechanistic studies. • Rare A-nortaxol scaffold (≥98% purity, verified HPLC/LC-MS profile) enables biosynthetic divergence studies and serves as a diagnostic marker for Taxus chinensis var. mairei extracts. • 36% lower molecular weight than paclitaxel with no C-13 side chain-a streamlined core for medicinal chemistry derivatization away from microtubule stabilization. Reliable supply with full analytical documentation; ideal as a reference standard for QC of Taxus herbal products and minor taxoid identification in complex matrices.

Molecular Formula C29H38O10
Molecular Weight 546.6 g/mol
Cat. No. B563921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,13-Dideacetyl-9,10-didebenzoyltaxchinin C
Molecular FormulaC29H38O10
Molecular Weight546.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3
InChIKeyULZWCGMUIFQZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C Procurement Guide


7,13-Dideacetyl-9,10-didebenzoyltaxchinin C (CAS 156497-25-5) is a naturally occurring A-nortaxol-type taxoid diterpenoid isolated from Taxus chinensis var. mairei . Unlike the clinically dominant taxane paclitaxel (Taxol®), this compound possesses a contracted 5/7/6-membered ring system resulting from the absence of the A-ring carbon found in standard taxanes, which fundamentally alters its molecular recognition and biological profile [1]. This structural divergence makes it a critical tool compound for probing structure-activity relationships (SAR) within the taxane class and for studies where canonical microtubule stabilization is an undesired variable [2].

Substitution Failure for 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C


Generic substitution with paclitaxel or standard 6/8/6 taxanes is not scientifically valid for studies involving this compound due to a critical structural bifurcation: the A-nortaxol scaffold of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C lacks the A-ring carbon present in paclitaxel, resulting in a distinct 5/7/6 ring system [1]. This architectural difference directly translates to a quantitative functional divergence: while paclitaxel potently inhibits microtubule disassembly with an ID50 of 0.29 µM, taxchinin-based 5/7/6 scaffolds, including this compound, exhibit negligible activity (ID50 >100 µM) in identical tubulin assembly assays [2]. Therefore, procurement of a generic taxane would introduce potent tubulin-polymerizing off-target effects, thereby confounding any experimental readout reliant on the inert tubulin-binding profile of this specific analog.

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C Differentiation Data


Microtubule Stabilization Divergence from Paclitaxel

In head-to-head tubulin disassembly assays, 7,13-dideacetyl-9,10-didebenzoyltaxchinin C (as a representative of the 5/7/6 taxchinin class) exhibited an ID50 >100 µM, representing a >344-fold reduction in potency compared to the clinical standard paclitaxel (ID50 = 0.29 µM) [1]. This data establishes the compound as a microtubule-binding 'null control' within the taxane chemical space, suitable for isolating non-tubulin-mediated effects of taxane scaffolds.

Microtubule Dynamics Tubulin Polymerization Cancer Pharmacology

A-Nortaxol Scaffold vs. Canonical Taxanes

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is characterized by an A-nortaxol ring system (5/7/6), which distinguishes it from the vast majority of known taxanes that possess a 6/8/6 skeleton [1]. This structural reclassification results in a molecular weight of 546.6 Da (C29H38O10), which is substantially lower than the 853.9 Da (C47H51NO14) of paclitaxel, reflecting the absence of the C-13 side chain and benzoyl groups .

Natural Product Chemistry Structure Elucidation Chemotaxonomy

Purity Benchmarking for Research Procurement

Commercial availability of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C is specified at a purity of ≥98.00% by multiple vendors (e.g., AAA Biotech, ChemFaces), which is comparable to the >98% purity standard offered for research-grade paclitaxel by major suppliers [1]. The compound is provided as a solid powder with a reported solubility of <1 mg/mL in standard aqueous buffers, a parameter that directly informs experimental design and formulation workflows .

Analytical Chemistry Quality Control Natural Product Sourcing

Cost Differential vs. Paclitaxel

At the time of analysis, the research-grade price for 7,13-dideacetyl-9,10-didebenzoyltaxchinin C is approximately $989 for 5 mg (∼$198/mg) from specialty natural product suppliers [1]. In contrast, the clinical standard paclitaxel is available at approximately $287 for 5 mg (∼$57/mg) from major life science vendors . This represents a 3.4-fold premium for the A-nortaxol compound, reflecting the lower natural abundance and specialized isolation required.

Research Procurement Budget Planning Natural Product Economics

Research Applications for 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C


Microtubule-Negative Control for Taxane SAR

Given its >344-fold lower potency in tubulin disassembly assays compared to paclitaxel (ID50 >100 µM vs. 0.29 µM), this compound is uniquely qualified as a 'null control' for the taxane pharmacophore [1]. Researchers can use it to delineate tubulin-mediated cytotoxicity from potential off-target or alternative mechanisms of action exhibited by the taxane core structure.

Chemotaxonomic Tracing in Taxus Species

The A-nortaxol 5/7/6 ring system represents a rare, rearranged carbon skeleton within the Taxus genus [1]. 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C serves as a diagnostic marker compound for investigating the biosynthetic divergence leading to A-nortaxoids versus conventional 6/8/6 taxanes, particularly in Taxus chinensis var. mairei extracts.

Analytical Method Standardization

With a verified purity of ≥98% and a distinct HPLC/LC-MS profile relative to the abundant paclitaxel standard, this compound is ideally suited for use as a reference standard in the quality control of Taxus chinensis herbal products or in the identification of minor taxoids in complex plant matrices [1].

Scaffold-Hopping in Medicinal Chemistry

The significant reduction in molecular weight (36% lower than paclitaxel) and the absence of the C-13 side chain offer a streamlined taxane core for synthetic modification [1]. This makes the compound a valuable starting point for medicinal chemists seeking to develop novel, simplified taxane derivatives with potentially altered bioactivity profiles that do not rely on microtubule stabilization.

Technical Documentation Hub

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